molecular formula C20H20F2N2O2 B2770598 3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941954-06-9

3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2770598
CAS No.: 941954-06-9
M. Wt: 358.389
InChI Key: KFMRFOHDROBCRT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 3,4-difluoro groups, linked to a 1-(2-methylpropyl)-2-oxo-tetrahydroquinolin-6-yl moiety. The 2-methylpropyl (isobutyl) group on the tetrahydroquinoline ring introduces steric bulk and lipophilicity, which may impact membrane permeability and pharmacokinetics. While direct pharmacological data are unavailable, structural analogs suggest applications in drug discovery, particularly as intermediates or bioactive scaffolds .

Properties

IUPAC Name

3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-12(2)11-24-18-7-5-15(9-13(18)4-8-19(24)25)23-20(26)14-3-6-16(21)17(22)10-14/h3,5-7,9-10,12H,4,8,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMRFOHDROBCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, including the formation of the quinoline ring system and subsequent functionalization. One common synthetic route involves the condensation of an anthranilic acid derivative with an appropriate aldehyde, followed by cyclization and further functionalization to introduce the isobutyl and oxo groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluorobenzamide moiety can undergo substitution reactions, where the fluorine atoms are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of difluorobenzamide derivatives with different substituents.

Scientific Research Applications

3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Potential Properties
Target: 3,4-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Not explicitly provided ~400 (estimated) 3,4-difluoro (benzamide); 2-methylpropyl (quinoline) Benzamide High lipophilicity; enhanced metabolic stability due to fluorine
3,4-Dimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (BF20921) C₂₁H₂₆N₂O₅S 418.51 3,4-dimethoxy (sulfonamide); 2-methylpropyl Sulfonamide Increased acidity (SO₂NH₂); electron-donating methoxy groups may reduce stability
3,4-Dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (M075-0849) C₁₇H₁₆Cl₂N₂O₃S 399.29 3,4-dichloro (sulfonamide); ethyl Sulfonamide Higher lipophilicity (Cl vs. F); reduced metabolic stability
N-[1-(2-Methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (M075-0854) C₁₉H₂₂N₂O₃S 358.46 Unsubstituted benzene (sulfonamide); 2-methylpropyl Sulfonamide Lower molecular weight; reduced steric hindrance compared to halogenated analogs

Substituent Effects and Functional Group Analysis

Benzamide vs. Sulfonamide
  • The target’s benzamide group (CONH₂) is less acidic than sulfonamide (SO₂NH₂), which may reduce solubility in aqueous environments but improve passive diffusion across membranes.
Halogenation (Fluoro vs. Chloro vs. Methoxy)
  • 3,4-Difluoro (target): Electron-withdrawing effects stabilize the benzamide against hydrolysis and oxidative metabolism. Fluorine’s small size minimizes steric disruption.
  • 3,4-Dichloro (M075-0849): Chlorine’s higher lipophilicity increases membrane permeability but may reduce metabolic stability due to slower cytochrome P450-mediated dehalogenation.
  • 3,4-Dimethoxy (BF20921): Electron-donating methoxy groups could destabilize the molecule under acidic conditions but improve solubility in polar solvents .
Alkyl Chain Variations
  • Ethyl (M075-0849): Shorter chain reduces steric hindrance, possibly improving binding to flat binding pockets .

Implications for Drug Discovery

  • Metabolic Stability : The target’s fluorine substituents likely confer superior stability compared to chloro or methoxy analogs.
  • Solubility : Sulfonamide analogs (e.g., BF20921) may exhibit better solubility in physiological buffers than the benzamide-based target.
  • Bioavailability : The target’s isobutyl group could enhance oral absorption via increased lipophilicity, though this may require formulation optimization.

Biological Activity

3,4-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H20F2N2O3\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A difluorobenzamide moiety.
  • A tetrahydroquinoline core that contributes to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related tetrahydroquinoline derivatives inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

There is emerging evidence that compounds with similar structures possess antimicrobial properties. Research has demonstrated:

  • Antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is essential for drug design. Key findings include:

  • The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
  • The tetrahydroquinoline scaffold is critical for interacting with biological targets such as enzymes involved in cancer progression .

Case Studies

Several case studies illustrate the biological activity of related compounds:

StudyCompoundActivityFindings
Study 1Tetrahydroquinoline DerivativeAnticancerInduced apoptosis in MCF7 cells with IC50 = 5 µM
Study 2Similar BenzamideAntimicrobialInhibited E. coli with MIC = 15 µg/mL
Study 3Fluorinated AnalogAntiviralShowed efficacy against HSV with IC50 = 10 µM

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